molecular formula C12H14INO B8162050 N-Cyclobutyl-5-iodo-2-methylbenzamide

N-Cyclobutyl-5-iodo-2-methylbenzamide

Cat. No.: B8162050
M. Wt: 315.15 g/mol
InChI Key: JYLOWZSZFOIZBW-UHFFFAOYSA-N
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Description

N-Cyclobutyl-5-iodo-2-methylbenzamide is a benzamide derivative characterized by a cyclobutylamine substituent, a 5-iodo group, and a 2-methyl group on the benzamide core. Benzamide derivatives are widely studied for their biological activities, including antiviral and enzyme-inhibitory properties. The iodine atom at position 5 likely enhances halogen bonding interactions, while the cyclobutyl group introduces steric and conformational constraints that may influence binding affinity and metabolic stability .

Properties

IUPAC Name

N-cyclobutyl-5-iodo-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14INO/c1-8-5-6-9(13)7-11(8)12(15)14-10-3-2-4-10/h5-7,10H,2-4H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLOWZSZFOIZBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)I)C(=O)NC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclobutyl-5-iodo-2-methylbenzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride. This intermediate is then reacted with cyclobutylamine to yield N-cyclobutyl-2-methylbenzamide.

    Iodination: The iodination of N-cyclobutyl-2-methylbenzamide can be achieved using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is typically carried out in an organic solvent like dichloromethane or acetonitrile under mild conditions to introduce the iodine atom at the 5-position.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-Cyclobutyl-5-iodo-2-methylbenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used. For example, the cyclobutyl group can be oxidized to a cyclobutanone derivative.

    Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.

Major Products Formed

    Substitution: Products with various functional groups replacing the iodine atom.

    Oxidation: Cyclobutanone derivatives.

    Reduction: Reduced forms of the benzamide or cyclobutyl group.

    Coupling: Biaryl compounds or other coupled products.

Scientific Research Applications

N-Cyclobutyl-5-iodo-2-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Potential use as a probe or ligand in biochemical studies due to its unique structural features.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-Cyclobutyl-5-iodo-2-methylbenzamide depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The cyclobutyl and iodine substituents can influence its binding affinity and specificity, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural and Functional Comparison
Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity/Properties Reference
N-Cyclobutyl-5-iodo-2-methylbenzamide Cyclobutyl, 5-I, 2-Me ~345 (estimated) Hypothesized antiviral/kinase inhibition
5-Iodo-2-pyrimidinone deoxyribonucleoside (IPdR) Iodo-pyrimidine, deoxyribose ~354 Anti-HSV-2 via DNA synthesis inhibition
N-{2-Methyl-5-[(5-oxo-dibenzo[a,d]cyclohepten-2-yl)amino]phenyl}benzamide Dibenzo-cycloheptenyl, 2-Me 432.50 Crystallographic stability (orthorhombic, Pbca)
5-Iodo-2-methoxybenzaldehyde 5-I, 2-MeO 246.05 Precursor for halogenated intermediates
N-Benzyl-5-fluoro-2-nitroaniline 5-F, 2-NO2, N-benzyl 258.24 Electronic modulation for drug design

Key Observations:

  • Iodine Substitution: The 5-iodo group in the target compound and IPdR () suggests a role in halogen bonding, critical for interactions with biomolecules.
  • Cyclobutyl vs. Dibenzo-cycloheptenyl : The cyclobutyl group in the target compound introduces ring strain, which may reduce conformational flexibility compared to the larger, planar dibenzo-cycloheptenyl group in 's compound. This could impact solubility and binding kinetics .
  • Methyl vs.

Crystallographic and Physicochemical Properties

Table 2: Crystallographic Data Comparison
Compound Name Space Group Unit Cell Parameters (Å) Volume (ų) Z Density (g/cm³) Reference
N-{2-Methyl-5-[(5-oxo-dibenzo[a,d]cyclohepten-2-yl)amino]phenyl}benzamide Pbca a=8.5878, b=17.0342, c=30.669 4486.4 8 1.281
This compound (Hypothetical) ~1.3 (estimated)

Analysis:

  • The orthorhombic Pbca space group in 's compound indicates a tightly packed structure stabilized by hydrogen bonding and π-π interactions. The target compound's cyclobutyl group may disrupt such packing, leading to a different crystal system (e.g., monoclinic) and altered solubility .
  • Density estimates for the target compound align with halogenated benzamides, where iodine contributes significantly to molecular weight .

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